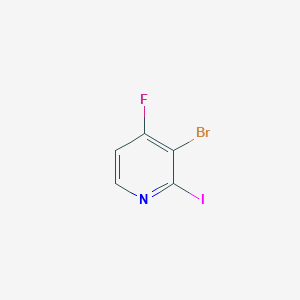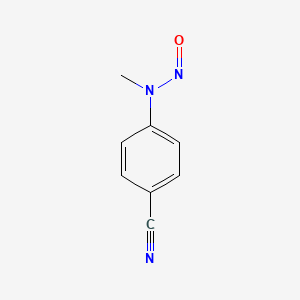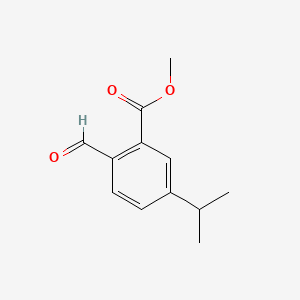![molecular formula C22H42N4O8 B13897842 tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hemi(oxalic acid)](/img/structure/B13897842.png)
tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hemi(oxalic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hemi(oxalic acid) is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbamate functional group, along with an oxalic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hemi(oxalic acid) typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the carbamate linkage. The reaction mixture is then treated with oxalic acid to form the hemi(oxalic acid) salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hemi(oxalic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the pyrrolidine ring, while reduction may produce reduced forms of the carbamate group .
Wissenschaftliche Forschungsanwendungen
tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hemi(oxalic acid) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hemi(oxalic acid) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-butyl N-[(3S,4S)-4-aminotetrahydropyran-3-yl]carbamate
- tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate
- tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate
Uniqueness
tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;hemi(oxalic acid) is unique due to its specific structural features, such as the presence of a methyl group on the pyrrolidine ring and the hemi(oxalic acid) moiety. These features confer distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C22H42N4O8 |
|---|---|
Molekulargewicht |
490.6 g/mol |
IUPAC-Name |
tert-butyl N-(4-methylpyrrolidin-3-yl)carbamate;oxalic acid |
InChI |
InChI=1S/2C10H20N2O2.C2H2O4/c2*1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;3-1(4)2(5)6/h2*7-8,11H,5-6H2,1-4H3,(H,12,13);(H,3,4)(H,5,6) |
InChI-Schlüssel |
HTHJHVDFQSURBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNCC1NC(=O)OC(C)(C)C.CC1CNCC1NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(2,5-Dioxopyrrol-1-yl)propanoylamino]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoic acid](/img/structure/B13897771.png)
![Methyl 2-[tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetate](/img/structure/B13897776.png)
![3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13897783.png)

![5-Amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-oxopentanoic acid](/img/structure/B13897791.png)
![(1R,3R,4R)-2-Tert-butoxycarbonyl-5-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13897793.png)

![2-Amino-9-{2-deoxy-5-O-[hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-3,9-dihydro-6H-purin-6-one](/img/structure/B13897806.png)





![(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid; cyclohexanamine](/img/structure/B13897840.png)
